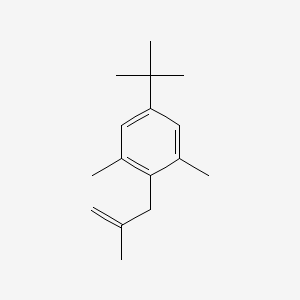

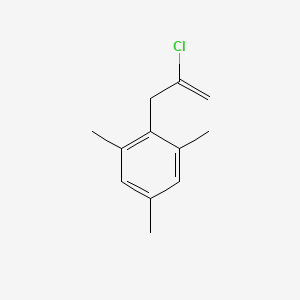

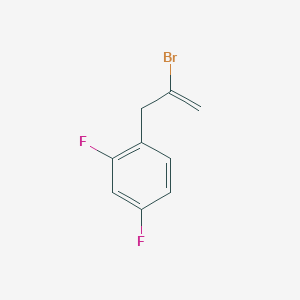

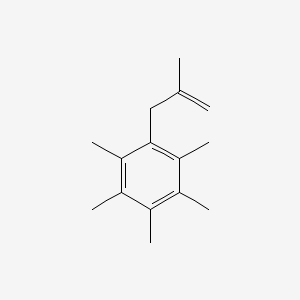

2-Chloro-3-(2,3,5,6-tetramethylphenyl)-1-propene

Übersicht

Beschreibung

2-Chloro-3-(2,3,5,6-tetramethylphenyl)-1-propene, also known as 2-chloro-3-tert-butyl-1-propene, is an organic compound with a molecular formula of C10H14Cl. It is a colorless liquid at room temperature and has a boiling point of 160-162°C. This compound has a variety of applications in organic synthesis and scientific research. It is widely used in the synthesis of pharmaceuticals, fragrances, and other chemicals. In

Wissenschaftliche Forschungsanwendungen

Polymer Science Applications

Controlled Chain-Growth Polymerization : A study by Bronstein & Luscombe (2009) discusses the controlled chain-growth polymerization of regioregular poly(3-hexylthiophene) (P3HT) using external initiators. This method is crucial for designing and synthesizing pi-conjugated organic polymers, which are integral in electronic and photonic devices.

Polymerization for Narrow Molecular Weight Distributions : Collins, Kelly, & Holden (1992) researched the polymerization of propylene using chiral, ansa-metallocene catalysts, resulting in polypropylene with narrow molecular weight distributions. This research is pivotal for producing high-quality polymeric materials (Collins et al., 1992).

Materials Chemistry and Catalysis

Sterically Encumbered Systems for Low-Coordinate Phosphorus Centers : Shah, Concolino, Rheingold, & Protasiewicz (2000) explored tetraarylphenyls as ligands in the synthesis of compounds with two p-phenylene-bridged phosphorus centers, highlighting their potential in materials chemistry (Shah et al., 2000).

Catalyst-Transfer Polycondensation : Miyakoshi, Yokoyama, & Yokozawa (2005) studied the mechanism of Ni-catalyzed chain-growth polymerization of 2-bromo-5-chloromagnesio-3-hexylthiophene, leading to well-defined poly(3-hexylthiophene). This research is significant for understanding catalyst-transfer polycondensation processes (Miyakoshi et al., 2005).

Organic Synthesis

Friedel-Crafts Type Reaction : Sone, Yokoyama, Okuyama, & Sato (1986) reported a novel Friedel-Crafts type reaction of 2-chlorothiophene with active aromatic compounds, showcasing a method for synthesizing 2-arylthiophenes (Sone et al., 1986).

Synthesis of Aromatic Compounds : Freĭdlina, Semenov, & Nesmeyanov (1959) conducted research on synthesizing aromatic compounds of types ArCH2CH = CCl2 and Ar′(CH2CH = CCl2)2, contributing significantly to the field of organic synthesis (Freĭdlina et al., 1959).

Asymmetric Synthesis Using Saccharomyces cerevisiae Reductase : Choi et al. (2010) discovered an efficient method for the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase, which is used as a chiral intermediate in antidepressant drugs (Choi et al., 2010).

Eigenschaften

IUPAC Name |

3-(2-chloroprop-2-enyl)-1,2,4,5-tetramethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17Cl/c1-8-6-9(2)12(5)13(11(8)4)7-10(3)14/h6H,3,7H2,1-2,4-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYAFXZZYPQLMCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)CC(=C)Cl)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-(2,3,5,6-tetramethylphenyl)-1-propene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.